2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene
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Overview
Description
2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene is an organic compound that features a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene typically involves the following steps:
Bromination: The starting material, 3-(3-fluoro-4-methylphenyl)-1-propene, undergoes bromination using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually carried out at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated purification systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like ethanol or water.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in non-polar solvents like dichloromethane.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 3-(3-fluoro-4-methylphenyl)-1-propanol, 3-(3-fluoro-4-methylphenyl)-1-propionitrile, or corresponding amines.
Addition: Formation of 2,3-dibromo-3-(3-fluoro-4-methylphenyl)propane or 3-(3-fluoro-4-methylphenyl)-1-bromopropane.
Oxidation: Formation of 2-Bromo-3-(3-fluoro-4-methylphenyl)oxirane.
Reduction: Formation of 2-Bromo-3-(3-fluoro-4-methylphenyl)propane.
Scientific Research Applications
2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new bonds and products. In electrophilic addition reactions, the double bond in the propene chain reacts with electrophiles, resulting in the addition of new atoms or groups to the molecule. The molecular targets and pathways involved in these reactions are determined by the nature of the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(4-fluorophenyl)-1-propene
- 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene
- 2-Bromo-3-(3-fluoro-4-ethylphenyl)-1-propene
Uniqueness
2-Bromo-3-(3-fluoro-4-methylphenyl)-1-propene is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. The combination of these substituents can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHVIQKIHHCQFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373679 |
Source
|
Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842140-41-4 |
Source
|
Record name | 4-(2-bromoprop-2-enyl)-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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